N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3O3S and its molecular weight is 435.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has identified derivatives of the compound with structural similarities showing significant potential in antitumor activity. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, bearing different heterocyclic ring systems, have been synthesized and evaluated for their antitumor activity against various human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests a potential application of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide in cancer research, leveraging its structural basis for developing new anticancer drugs.
Antimicrobial and Antifungal Activities
Several studies have synthesized compounds with the core structure of N-(benzo[d]thiazol-2-yl)acetamide to evaluate their biological activities, including antimicrobial and antifungal effects. These compounds have displayed moderate to good activities in bioassays, particularly showing significant activity for urease inhibition (Gull et al., 2016). The research points to the utility of these compounds in developing new antibacterial and antifungal agents.
Enzyme Inhibitory Activity
Compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide have been investigated for their enzyme inhibitory potential. For example, a study focused on synthesizing new sulfonamides with benzodioxane and acetamide moieties has demonstrated substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase, indicating its potential application in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)12-2-1-3-13(8-12)25-19-26-15(11-30-19)10-18(27)24-14-4-5-16-17(9-14)29-7-6-28-16/h1-5,8-9,11H,6-7,10H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYCQXRXRKEQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.